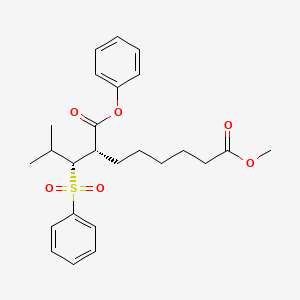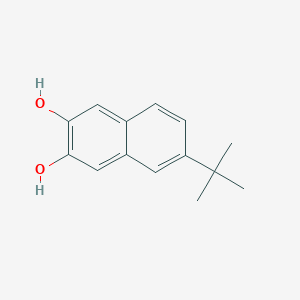![molecular formula C12H17O4P B14300205 Methyl 3-[methoxy(phenyl)phosphoryl]butanoate CAS No. 114431-64-0](/img/no-structure.png)
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a phosphoryl group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 3-[methoxy(phenyl)phosphoryl]butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. The use of a fixed-bed reactor with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, allows for efficient and scalable production. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters or phosphoryl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Propiedades
| 114431-64-0 | |
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
methyl 3-[methoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C12H17O4P/c1-10(9-12(13)15-2)17(14,16-3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clave InChI |
ISJISEPSJFDVEO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)P(=O)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)

![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)

